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molecular formula C7H11NO2 B8433646 Methyl 4-amino-5-hexynoate

Methyl 4-amino-5-hexynoate

Cat. No. B8433646
M. Wt: 141.17 g/mol
InChI Key: MLXROFZJOQKFLH-UHFFFAOYSA-N
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Patent
US04582529

Procedure details

0.1 g of sodium was dissolved in 10 ml of methanol, under nitrogen. 1.5 g of 3A was stirred in 12 ml of dry methanol at 0° C. under nitrogen and 0.23 ml of the sodium methoxide solution was added drop-by-drop at 0° C. The resulting mixture was stirred at 0° C. for 3.5 hours, then stored in a freezer over a week-end. Then 30 mg of ammonium chloride was added, the mixture was stirred for 15 minutes at 0° C., stripped to a mush, slurried with ether and filtered. The ether was evaporated from the filtrate, the residue was dissolved in 25 ml of tetrahydrofuran and the solution was added drop-by-drop over one minute to a vigorously stirred ice-cold 0.2N hydrochloric acid solution. The resulting mixture was stirred at 0° C. for 3.5 hours, the solvent was evaporated and the residue was extracted with ether. The water was evaporated from the aqueous phase, toluene was added to the residue and residual water removed by azeotropic distillation. The residue was dissolved in methanol, toluene was added and the mixture was distilled azeotropically. The residue was dissolved in methylene chloride, the solution was dried (Na2SO4), filtered and the solvent was evaporated. The residue was subjected to low pressure distillation, to give 3, as a gum.
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
3A
Quantity
1.5 g
Type
reactant
Reaction Step Two
Quantity
12 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
0.23 mL
Type
reactant
Reaction Step Three
Quantity
30 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Na].C[Si](C)(C)[C:4]#[C:5][CH:6]([N:13]=CC1C=CC=CC=1)[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10].C[O-].[Na+].[Cl-].[NH4+]>CO.CCOCC>[NH2:13][CH:6]([C:5]#[CH:4])[CH2:7][CH2:8][C:9]([O:11][CH3:12])=[O:10] |f:2.3,4.5,^1:0|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
[Na]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
3A
Quantity
1.5 g
Type
reactant
Smiles
C[Si](C#CC(CCC(=O)OC)N=CC1=CC=CC=C1)(C)C
Name
Quantity
12 mL
Type
solvent
Smiles
CO
Step Three
Name
sodium methoxide
Quantity
0.23 mL
Type
reactant
Smiles
C[O-].[Na+]
Step Four
Name
Quantity
30 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 3.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
stored in a freezer over a week
STIRRING
Type
STIRRING
Details
the mixture was stirred for 15 minutes at 0° C.
Duration
15 min
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The ether was evaporated from the filtrate
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 25 ml of tetrahydrofuran
ADDITION
Type
ADDITION
Details
the solution was added drop-by-drop over one minute to a vigorously stirred ice-cold 0.2N hydrochloric acid solution
Duration
1 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at 0° C. for 3.5 hours
Duration
3.5 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
CUSTOM
Type
CUSTOM
Details
The water was evaporated from the aqueous phase, toluene
ADDITION
Type
ADDITION
Details
was added to the residue and residual water
CUSTOM
Type
CUSTOM
Details
removed by azeotropic distillation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methanol
ADDITION
Type
ADDITION
Details
toluene was added
DISTILLATION
Type
DISTILLATION
Details
the mixture was distilled azeotropically
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
The residue was subjected to low pressure distillation
CUSTOM
Type
CUSTOM
Details
to give 3

Outcomes

Product
Details
Reaction Time
3.5 h
Name
Type
Smiles
NC(CCC(=O)OC)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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